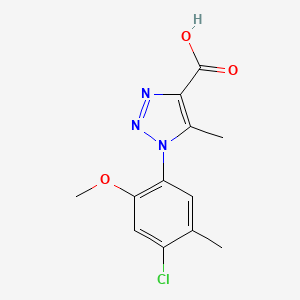![molecular formula C7H4ClIN2 B1452368 4-Chlor-3-iod-1H-pyrrolo[3,2-c]pyridin CAS No. 1190313-39-3](/img/structure/B1452368.png)
4-Chlor-3-iod-1H-pyrrolo[3,2-c]pyridin
Übersicht
Beschreibung
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has an empirical formula of C7H4ClIN2 and a molecular weight of 278.48 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with chlorine and iodine substituents . The exact 3D conformer and other structural details may require more specific resources or tools for accurate determination.Physical And Chemical Properties Analysis
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a solid compound with a molecular weight of 278.48 g/mol . It has a topological polar surface area of 28.7 Ų and does not have any rotatable bonds . The exact mass and monoisotopic mass are both 277.91077 g/mol .Wissenschaftliche Forschungsanwendungen
Schmerzmittel und Beruhigungsmittel
4-Chlor-3-iod-1H-pyrrolo[3,2-c]pyridin: Derivate wurden auf ihr Potenzial als Schmerzmittel und Beruhigungsmittel untersucht. Diese Verbindungen können mit verschiedenen biologischen Zielstrukturen interagieren, um die Schmerzempfindung zu modulieren und eine Sedierung zu induzieren, was sie für die Entwicklung neuer Schmerztherapieformen wertvoll macht .
Behandlung neurologischer Erkrankungen
Forschungen haben gezeigt, dass diese Derivate zur Behandlung von Erkrankungen des Nervensystems eingesetzt werden können. Ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden und mit Rezeptoren des zentralen Nervensystems zu interagieren, bietet einen Weg für therapeutische Interventionen bei neurologischen Störungen .
Erkrankungen des Immunsystems
Die Verbindungen haben sich bei der Behandlung von Erkrankungen des Immunsystems als vielversprechend erwiesen. Durch die Modulation von Immunantworten könnten sie potenziell zur Behandlung von Autoimmunerkrankungen und entzündlichen Zuständen eingesetzt werden .
Antidiabetische Aktivität
This compound: Derivate wurden als antidiabetisch wirksam befunden. Sie könnten eine Rolle bei der Insulinregulation oder dem Glukosestoffwechsel spielen, was für die Entwicklung neuer Antidiabetika entscheidend ist .
Antimykobakterielle Eigenschaften
Diese Verbindungen haben eine antimykobakterielle Aktivität gezeigt, was auf ihren Einsatz bei der Bekämpfung von Mykobakterieninfektionen wie Tuberkulose hindeutet. Ihr Wirkmechanismus könnte das Hemmen des Mykobakterienwachstums oder die Beeinträchtigung essentieller bakterieller Prozesse umfassen .
Antivirale und Antitumoraktivitäten
Die Derivate sollen antivirale und Antitumoraktivitäten besitzen. Sie könnten die Virusreplikation hemmen oder die Proliferation von Krebszellen angreifen, was sie zu potenziellen Kandidaten für antivirale Therapien und die Krebsbehandlung macht .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDNJKJGGOYQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696624 | |
| Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190313-39-3 | |
| Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1452285.png)
![8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1452286.png)




![Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate](/img/structure/B1452291.png)



![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1452297.png)
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)

![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)